4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
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Overview
Description
4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic compound that features both an oxazole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. This reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of ionic liquids like [BMIM]BF4 suggests that scalable and environmentally friendly processes could be developed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors involved in inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their anti-fibrotic activities.
Oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is unique due to its specific structural features, which combine an oxazole and a pyridine ring. This unique structure may impart distinct biological activities and make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-3-4-9(16)8(6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOOZFNJFQWFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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